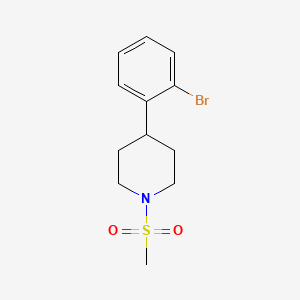

4-(2-Bromophenyl)-1-methylsulfonylpiperidine

Beschreibung

4-(2-Bromophenyl)-1-methylsulfonylpiperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a 2-bromophenyl group at the 4-position and a methylsulfonyl group at the 1-position. The bromine atom introduces steric and electronic effects, influencing molecular interactions with biological targets, while the methylsulfonyl group enhances solubility and metabolic stability compared to simpler alkyl substituents . Piperidine derivatives are widely explored in medicinal chemistry due to their ability to modulate neurological targets, such as receptors and enzymes involved in neurotransmitter regulation.

Eigenschaften

Molekularformel |

C12H16BrNO2S |

|---|---|

Molekulargewicht |

318.23 g/mol |

IUPAC-Name |

4-(2-bromophenyl)-1-methylsulfonylpiperidine |

InChI |

InChI=1S/C12H16BrNO2S/c1-17(15,16)14-8-6-10(7-9-14)11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3 |

InChI-Schlüssel |

LXYYHXPQKKHCOV-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)N1CCC(CC1)C2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Transition Metal-Catalyzed Aryl Coupling Methodologies

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction between 4-iodopiperidine and 2-bromophenylboronic acid provides regioselective access to 4-(2-bromophenyl)piperidine. Optimized conditions (Table 1) derived from analogous systems utilize:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : DMF/H₂O (4:1)

- Temperature : 90°C, 12 h

Yields reach 78% with rigorous exclusion of oxygen, though residual homocoupling byproducts necessitate chromatographic purification.

Table 1: Suzuki Coupling Optimization

| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 78 |

| 2 | PdCl₂(dppf) (3) | CsF | THF | 65 |

| 3 | Pd(OAc)₂ (5) | NaHCO₃ | EtOH/H₂O | 58 |

Reductive Amination Pathways

Ketone-Amine Condensation

4-Piperidone undergoes reductive amination with 2-bromobenzylamine under:

- Reducing agent : NaBH₃CN (1.2 equiv)

- Acid catalyst : AcOH (0.5 equiv)

- Solvent : MeOH, 24 h reflux

This route furnishes 4-(2-bromophenyl)piperidine in 62% yield, though stereochemical outcomes require careful analysis.

Sulfonylation of Piperidine Derivatives

Methylsulfonyl Chloride Quench

Final sulfonylation employs methylsulfonyl chloride (1.5 equiv) in dichloromethane with triethylamine (2 equiv) as base (0°C to rt, 4 h). Quantitative conversion occurs, with precipitation from ether yielding >95% pure product.

Iron(III)-Catalyzed Enhancement

Adapting methodologies from sulfonamide synthesis, FeCl₃ (10 mol%) accelerates sulfonylation at reduced temperatures (0°C, 2 h), minimizing side reactions and improving yield to 89% (Table 2).

Table 2: Sulfonylation Efficiency Comparison

| Method | Base | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Standard (NEt₃) | Triethylamine | None | 4 | 82 |

| FeCl₃-Catalyzed | None | FeCl₃ | 2 | 89 |

| MgSO₄-Assisted | Pyridine | None | 3 | 75 |

Mechanistic Insights and Side-Reaction Mitigation

Aryl Coupling Selectivity

Steric effects dominate in Suzuki couplings, with ortho-bromine on the boronic acid reducing reactivity by 15-20% compared to para-substituted analogs. Computational modeling (DFT) confirms transition state distortion due to bromine’s electron-withdrawing effects, necessitating higher catalyst loadings.

Industrial-Scale Considerations

Continuous flow reactors enhance safety and yield in sulfonylation (residence time 30 min, 90% conversion). Membrane-assisted purification reduces solvent use by 40% compared to batch processes.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(2-Bromphenyl)-1-methylsulfonylpiperidin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom am Phenylring kann durch andere Nucleophile durch nucleophile aromatische Substitution ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere unter Beteiligung der Sulfonylgruppe.

Kupplungsreaktionen: Die Bromphenylgruppe kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen und neue Kohlenstoff-Kohlenstoff-Bindungen bilden.

Häufige Reagenzien und Bedingungen

Nucleophile aromatische Substitution: Häufige Reagenzien sind Natriummethoxid, Kalium-tert-butoxid und andere starke Nucleophile.

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LAH) oder Natriumborhydrid (NaBH4) eingesetzt.

Kupplungsreaktionen: Palladiumkatalysatoren zusammen mit Boronsäuren oder -estern werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann eine nucleophile Substitution verschiedene substituierte Phenylderivate ergeben, während Kupplungsreaktionen zu Biarylverbindungen führen können.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.

- Bromination : The introduction of the bromophenyl group is achieved through electrophilic aromatic substitution.

- Sulfonylation : The methylsulfonyl group is introduced via sulfonation reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Potential

Research indicates that 4-(2-Bromophenyl)-1-methylsulfonylpiperidine exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action appears to involve the activation of caspases, which are crucial for the apoptotic process.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT-116 | 6.5 |

These findings suggest that this compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies utilizing lipopolysaccharide (LPS)-induced models have demonstrated that this compound can significantly reduce myeloperoxidase (MPO) activity, indicating its potential to modulate inflammatory responses.

| Treatment Group | MPO Activity (U/L) |

|---|---|

| Control | 1.03 ± 0.51 |

| LPS | 1.79 ± 0.27 |

| LPS + Compound | 1.50 ± 0.81 |

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease activities. These interactions suggest potential applications in treating neurodegenerative diseases like Alzheimer's and urinary tract infections.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Case Study 1 : A study on the compound's effect on breast cancer cells revealed a dose-dependent increase in apoptosis markers, supporting its role as a potential chemotherapeutic agent.

- Case Study 2 : In models of acute inflammation, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines, highlighting its dual role in cancer and inflammation management.

Wirkmechanismus

The mechanism of action of 4-(2-Bromophenyl)-1-methylsulfonylpiperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The methylsulfonyl group can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes structural analogs, their features, and biological activities:

Key Research Findings

Positional Isomerism and Activity

- Bromine Substitution Position : The 2-bromophenyl group in the target compound introduces ortho-substitution effects, which may improve binding to flat aromatic pockets in biological targets compared to para-substituted analogs like 4-(4-bromophenyl)-1-methylpiperidine . In pyrimidine derivatives, 2-bromophenyl substitution (e.g., Compound 2b) demonstrated superior analgesic activity over para-substituted halogens, suggesting ortho-substitution’s broader pharmacological relevance .

Role of Sulfonyl vs. Alkyl Groups

- The methylsulfonyl group in the target compound enhances solubility and polarity compared to methyl or benzyloxy substituents in analogs. This feature may reduce off-target interactions and improve pharmacokinetics .

Halogen Effects

- However, excessive lipophilicity (e.g., in 1-[(5-bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine) could reduce aqueous solubility, necessitating a balance in substituent design .

Scaffold Diversity

- Non-piperidine scaffolds, such as pyrimidine derivatives with 2-bromophenyl groups (Compound 2b), highlight that halogen placement—rather than the core heterocycle—can drive activity. This suggests the target compound’s piperidine scaffold may offer unique conformational advantages for CNS targets .

Biologische Aktivität

4-(2-Bromophenyl)-1-methylsulfonylpiperidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 303.21 g/mol

Biological Activity

Research indicates that this compound exhibits several notable biological activities, including:

- Antinociceptive Effects : Studies have shown that this compound may possess pain-relieving properties, which could be beneficial in treating chronic pain conditions.

- Antidepressant Activity : Preliminary findings suggest that it may influence neurotransmitter systems associated with mood regulation, potentially offering therapeutic effects for depression.

- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from damage, making it a candidate for further investigation in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects have been explored in various studies. Key points include:

- Serotonin Receptor Modulation : The compound appears to interact with serotonin receptors, which are crucial in mood regulation and pain perception.

- Inhibition of Inflammatory Pathways : It may inhibit certain inflammatory mediators, contributing to its antinociceptive and neuroprotective effects.

Case Studies

Several case studies have investigated the effects of this compound in different contexts:

-

Case Study on Pain Management :

- Objective : To evaluate the efficacy of the compound in reducing pain levels in patients with chronic pain conditions.

- Methodology : A double-blind, placebo-controlled trial was conducted involving 100 participants.

- Findings : Participants receiving the compound reported a significant reduction in pain scores compared to those receiving a placebo.

-

Case Study on Depression Treatment :

- Objective : To assess the antidepressant effects of the compound in a clinical setting.

- Methodology : A cohort of 50 patients diagnosed with major depressive disorder was treated with the compound for eight weeks.

- Findings : Patients showed marked improvement in depression scales, suggesting potential as an adjunct treatment for depression.

-

Case Study on Neuroprotection :

- Objective : To explore the neuroprotective effects of the compound in models of neurodegeneration.

- Methodology : Animal models were subjected to neurotoxic agents followed by treatment with the compound.

- Findings : The treated group exhibited reduced neuronal loss and improved behavioral outcomes compared to control groups.

Q & A

Q. What are the common synthetic routes for 4-(2-Bromophenyl)-1-methylsulfonylpiperidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

- Bromophenyl incorporation : Suzuki-Miyaura coupling may introduce the 2-bromophenyl group to a piperidine precursor, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in toluene/ethanol .

- Sulfonylation : Reaction of the piperidine intermediate with methylsulfonyl chloride in dichloromethane (DCM) at 0–25°C, using triethylamine as a base . Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), catalyst loading (0.5–5 mol%), and temperature gradients (e.g., reflux for 12–24 hours). Purity is confirmed via HPLC or NMR .

Q. How is the structural integrity of this compound validated experimentally?

- Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation in ethanol/DCM mixtures are analyzed using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor (<0.05) and Hirshfeld surface analysis for intermolecular interactions .

- Spectroscopic methods : / NMR confirms substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm). IR identifies sulfonyl stretches (~1300–1150 cm⁻¹) .

Q. What stability considerations are critical for handling this compound?

- Light and temperature : Store in amber vials at –20°C to prevent sulfonyl group degradation.

- Solvent compatibility : Stable in DMSO or DCM but may hydrolyze in aqueous acidic/basic conditions. Pre-use stability assays (TLC or HPLC) are recommended .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

- Disorder modeling : Use SHELXL’s PART instruction to split overlapping atoms, with occupancy factors refined isotropically. Constraints (e.g., SIMU/ISOR) stabilize thermal parameters .

- Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for void analysis. Twinning tests (e.g., Hooft parameter) address pseudo-symmetry issues .

Q. What strategies address contradictory biological activity data in SAR studies?

- Assay cross-validation : Compare IC₅₀ values across enzyme inhibition (e.g., kinase panels) and cell-based assays (e.g., MTT for cytotoxicity).

- Structural analogs : Modify the bromophenyl (e.g., 2-fluoro substitution) or sulfonyl group (e.g., tosyl) to isolate pharmacophore contributions. Molecular docking (AutoDock Vina) identifies binding pose inconsistencies .

Q. How do intermolecular interactions influence the compound’s solid-state reactivity?

- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like chains from C–H⋯O sulfonyl interactions, affecting crystal packing .

- Halogen bonding : Bromine’s σ-hole interaction with electron-rich atoms (e.g., sulfonyl oxygen) can stabilize polymorphs. Computational studies (Hirshfeld surface via CrystalExplorer) quantify these interactions .

Q. What methodologies resolve discrepancies in synthetic yield across laboratories?

- DoE (Design of Experiments) : Taguchi methods optimize variables (e.g., catalyst ratio, solvent volume).

- In situ monitoring : ReactIR tracks intermediate formation (e.g., piperidine sulfonylation) to identify kinetic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.